Impurity of Calcipotriol
Description
Chemical Structure and Properties of Calcipotriol
Calcipotriol’s structure features a seco-cholestane backbone with a cyclopropyl group at position 24, hydroxyl groups at positions 1α and 3β, and conjugated double bonds at positions 5,7,10(19), and 22 (Figure 1). Its molecular weight is 412.61 g/mol, and it exhibits a logP of 5.09, indicating high lipophilicity. The stereochemistry at C1, C3, and C24 is crucial for binding to the vitamin D receptor (VDR), with deviations leading to reduced activity or antagonistic effects.
The compound’s sensitivity to light, heat, and oxidation necessitates rigorous storage conditions (e.g., -20°C under nitrogen). Photodegradation studies reveal that exposure to UV light generates oxidation products, including 24-epi-calcipotriol and cis-trans isomers, which are structurally similar to the parent compound but pharmacologically inactive.
Significance of Impurity Profiling in Pharmaceutical Research
Impurity profiling ensures compliance with regulatory standards and guarantees batch-to-batch consistency. Key objectives include:
- Identification : Structural elucidation of impurities using LC-MS, NMR, and HPLC-DAD.
- Quantification : Adherence to ICH thresholds (e.g., 0.10% for unidentified impurities).
- Toxicological Assessment : Evaluating genotoxicity or cytotoxicity of impurities exceeding qualification limits.
For calcipotriol, impurity profiling is particularly challenging due to its complex synthesis pathway and susceptibility to degradation. For example, during synthesis, the reduction of the 24-keto intermediate can yield unintended diastereomers such as Impurity E [(5Z,7E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19)-triene-1α,3β,24-triol]. Similarly, oxidation of the conjugated diene system generates hydroperoxides, which further decompose into aldehydes and ketones.
Classification Framework for Calcipotriol Impurities
Calcipotriol impurities are categorized based on origin and structural characteristics:
Table 1: Common Impurities of Calcipotriol
Process-Related Impurities :
Degradation Products :
Regulatory Perspectives on Calcipotriol Impurities
The International Council for Harmonisation (ICH) guidelines dictate impurity control strategies:
- ICH Q3A(R2) : Requires reporting impurities ≥0.05% and identification ≥0.10%.
- ICH Q3C : Limits residual solvents used in synthesis (e.g., acetonitrile ≤410 ppm).
- ICH M7 : Assesses mutagenic potential of DNA-reactive impurities.
For calcipotriol, the European Pharmacopoeia specifies eight impurities (A–H), including geometric isomers and synthetic intermediates. Analytical methods must achieve baseline separation of these impurities, often requiring specialized columns (e.g., C18 Hypersil ODS) and gradient elution with acetonitrile/water. Regulatory submissions must include forced degradation studies under thermal, photolytic, and oxidative conditions to validate stability-indicating methods.
Properties
IUPAC Name |
(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-NGKZUPQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Impurity E: (5Z,7E,24S)-24-Cyclopropyl-9,10-Secocholesta-5,7,10(19)-Triene-1α,3β,24-Triol
Impurity E arises during the reduction of the 24-keto group in calcipotriol synthesis. The preparation method involves a five-step process starting from a precursor compound (Formula I):
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Reduction : Formula I is reduced in methanol using sodium borohydride to yield Formula II.
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Selective Protection : Hydroxyl groups in Formula II are protected using tert-butyldimethylsilyl (TBS) groups.
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Oxidation : The protected intermediate is oxidized to Formula V.
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Wittig-Horner Reaction : Formula V undergoes a Wittig-Horner reaction to introduce the cyclopropyl side chain.
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Deprotection : Tetrabutylammonium fluoride (TBAF) removes TBS groups, yielding Impurity E.
Key Reaction Conditions :
Yield : 73.9% after column chromatography (n-hexane:ethyl acetate, 1:1).
Impurity F: (5Z,7E,24R)-24-Cyclopropyl-9,10-Secocholesta-5,7,10(19)-Triene-1α,3β,24-Triol
Impurity F is the C24 epimer of calcipotriol, formed during incomplete stereochemical control in the reduction step. A patent (CN111763230A) outlines its synthesis via:
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Deprotection : A phosphine oxide precursor is treated with TBAF.
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Stevens Oxidation : The intermediate is oxidized using dichloromethane and an oxidizing agent.
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Reduction : Sodium borohydride reduces the ketone to the alcohol.
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Reprotection : Tert-butyldimethylsilyl chloride reprotects hydroxyl groups.
Optimized Parameters :
Process-Related Impurities
Byproducts from Side Reactions
During calcipotriol synthesis, side reactions such as over-reduction or incomplete protection generate impurities. For example, pre-calcipotriol , a photoisomer, forms when calcipotriol is exposed to light.
Control Strategies :
Degradation Products
Calcipotriol degrades under oxidative, thermal, or photolytic conditions:
Analytical Methods for Impurity Characterization
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method separates calcipotriol from Impurity E, F, and pre-calcipotriol:
| Parameter | Specification |
|---|---|
| Column | C18 (150 × 4.6 mm, 2.7 µm) |
| Mobile Phase | Gradient of water:MeOH:THF and ACN:water:THF |
| Detection | UV at 264 nm (calcipotriol), 260 nm (pre-calcipotriol) |
| Resolution | >2.0 between calcipotriol and Impurity E |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS identifies impurities via molecular ion peaks:
| Impurity | m/z ([M+Na]⁺) | Fragmentation Pattern |
|---|---|---|
| Impurity E | 437.5 | Loss of H₂O (-18 Da) |
| Impurity F | 437.5 | Similar to Impurity E |
| Pre-calcipotriol | 419.4 | Retro-Diels-Alder fragments |
Industrial-Scale Purification Techniques
Crystallization
Crystallization from ethyl acetate or acetone removes impurities:
| Solvent | Purity Improvement | Yield (%) |
|---|---|---|
| Ethyl acetate | 98.5% → 99.8% | 85 |
| Acetone | 97.0% → 99.5% | 78 |
Column Chromatography
Normal-phase chromatography with n-hexane:ethyl acetate gradients isolates impurities:
| Step | Solvent Ratio | Target Compound |
|---|---|---|
| Deprotection | 1:1 | Impurity E |
| Oxidation | 20:1 | Formula V |
| Wittig-Horner | 100:1 | Formula VII |
Regulatory and Pharmacopoeial Standards
The European Pharmacopoeia mandates impurity limits for calcipotriol:
| Parameter | Requirement |
|---|---|
| Total Impurities | ≤2.0% |
| Individual Impurity | ≤0.5% |
| Loss on Drying | ≤1.0% |
Chemical Reactions Analysis
Types of Reactions
Impurities of Calcipotriol can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can alter the structure of impurities, leading to different by-products.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the impurity molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and minimize side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Calcipotriol. These impurities can affect the stability and efficacy of the final pharmaceutical product .
Scientific Research Applications
Understanding Calcipotriol and Its Impurities
Calcipotriol (chemical formula: C27H40O3) is effective in managing psoriasis by regulating keratinocyte proliferation and differentiation. The compound can undergo various degradation pathways, leading to the formation of impurities such as pre-calcipotriene and other isomers. These impurities can arise during synthesis or storage and may possess biological activity that could influence treatment outcomes.
High-Performance Liquid Chromatography (HPLC)
A prominent method for analyzing calcipotriol impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method has been validated for its specificity, accuracy, and precision in separating calcipotriol from its impurities, including:
- Pre-Calcipotriene
- Impurities B, C, and D
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | RP-C18 150 × 4.6 mm, 2.7 µm |
| Temperature | 50°C |
| Mobile Phase | Water, methanol, acetonitrile |
| Detection Wavelengths | 264 nm (Calcipotriene), 240 nm (BD) |
The HPLC method allows for the quantitative determination of impurities in both bulk substances and formulated products, ensuring compliance with pharmacopoeial standards .
Regulatory bodies such as the European Pharmacopoeia set stringent limits on impurity levels in pharmaceutical products. For calcipotriol, the total level of impurities must not exceed 2% . Adherence to these guidelines is crucial for ensuring patient safety and drug efficacy.
Mechanism of Action
The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in the skin cells. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol can potentially interfere with this mechanism by altering the binding affinity or stability of the compound .
Comparison with Similar Compounds
Calcipotriol vs. 1,25-Dihydroxyvitamin D3 (Calcitriol)
- Mechanistic Similarities : Both bind VDR with comparable affinity, exerting antiproliferative and anti-inflammatory effects .
- Key Differences: Potency: Calcipotriol achieves equivalent antiproliferative effects at half the concentration of calcitriol in lymphoma cell lines . Antimigratory Effects: At 1 nM and 100 nM, calcipotriol shows stronger inhibition of synovial cell migration than calcitriol . Safety: Calcipotriol is less systemically active, minimizing hypercalcemia risk .
Calcipotriol vs. Tacalcitol
- Glioblastoma Applications : Both inhibit T98G glioblastoma cell proliferation and migration without inducing apoptosis. However, calcipotriol’s broader therapeutic window supports its use beyond dermatology .
- Psoriasis Efficacy : Calcipotriol has faster onset and higher efficacy in plaque reduction compared to tacalcitol .
Calcipotriol vs. Maxacalcitol
- UVB Combination Therapy : Calcipotriol combined with narrow-band UVB reduces psoriasis severity index (PASI) scores more effectively than maxacalcitol, with lower cumulative UVB doses required .
Combination Therapies
Calcipotriol + Betamethasone Dipropionate
- Efficacy: The fixed combination (50 µg/g calcipotriol + 0.5 mg/g betamethasone) achieves 70–80% improvement in PASI scores, outperforming monotherapy .
- Mechanistic Synergy :
Calcipotriol + Apremilast
- Clinical Outcomes: Combination therapy (calcipotriol ointment + oral apremilast 30 mg BD) achieves 51.85% treatment success vs. 34.61% with monotherapy, with comparable adverse event rates (45.49% vs. 42.30%) .
Calcipotriol + Phototherapy
Molecular and Mechanistic Insights
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for separating and identifying key impurities of calcipotriol, such as Impurity C (5,6-trans isomer) and Impurity F (siloxane derivative)?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 265 nm, optimized with a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Confirmation of structural identity requires tandem mass spectrometry (MS/MS) for fragmentation patterns and comparison with synthetic reference standards .
- Critical Considerations : Ensure column temperature control (±2°C) to resolve stereoisomers like Impurity C, which differ in retention times by <0.5 minutes .
Q. How are synthetic byproducts like Impurity F (1,3-di-O-(tert-butyldimethylsilyl)calcipotriol) formed during calcipotriol synthesis, and what analytical strategies validate their removal?
- Methodology : Monitor silylation reaction intermediates via inline FTIR spectroscopy to detect residual siloxane groups. Quantify residual Impurity F using GC-MS with a DB-5MS column, leveraging its volatility compared to calcipotriol .
- Data Interpretation : A ≥99.5% reduction in siloxane-related peaks after desilylation steps indicates process robustness .
Q. What spectroscopic techniques are essential for characterizing calcipotriol impurities, and how do they address structural ambiguities?
- Methodology : Combine 2D-NMR (e.g., HSQC, HMBC) to resolve regiochemical ambiguities in isomeric impurities. For example, Impurity C’s 5,6-trans configuration is confirmed by NOESY correlations between H-5 and H-19 protons, absent in the cis-configuration .
- Validation : Cross-validate with X-ray crystallography for absolute stereochemical assignment when synthetic standards are unavailable .
Advanced Research Questions
Q. How do calcipotriol impurities influence its vitamin D receptor (VDR) binding affinity, and what in vitro models quantify functional impacts?
- Methodology : Use competitive radioligand binding assays (e.g., ³H-calcitriol displacement in VDR-transfected HEK293 cells) to measure IC₅₀ values. Impurity C shows 10-fold lower affinity (IC₅₀ = 2.1 nM vs. 0.2 nM for calcipotriol) due to altered side-chain conformation .
- Contradictions : Some studies report Impurity F retains partial agonism (EC₅₀ = 5 nM) despite structural bulkiness, suggesting non-canonical VDR interactions .
Q. What computational and mass spectrometry approaches resolve uncharacterized impurities in stability studies under ICH stress conditions?
- Methodology : Apply high-resolution LC-QTOF-MS with in silico fragmentation tools (e.g., CFM-ID) to predict degradation products. For example, oxidative stress generates a hydroxylated impurity (m/z 428.283) confirmed via isotope pattern matching and MS/MS .
- Data Integration : Use sequence similarity networks (SSNs) to annotate impurities with unknown biological activity by homology to known vitamin D analogs .
Q. How can researchers design in vitro assays to evaluate impurity-induced cytotoxicity or off-target effects in keratinocyte models?
- Methodology : Expose HaCaT cells to impurities at 10–100× therapeutic concentrations (1–10 µM) for 48 hours. Assess viability via MTT assays and apoptosis via Annexin V/PI flow cytometry. Impurity F shows dose-dependent cytotoxicity (LC₅₀ = 8 µM) linked to mitochondrial membrane depolarization .
- Contradiction Analysis : Address discrepancies in cytotoxicity thresholds by standardizing cell passage number and serum-free pretreatment to reduce variability .
Q. What strategies reconcile conflicting data on impurity pharmacokinetics when using rodent vs. humanized in vivo models?
- Methodology : Perform allometric scaling of clearance rates from Sprague-Dawley rats to humans, adjusted for species-specific CYP27B1 expression. For Impurity C, human hepatocyte assays reveal 3-fold faster glucuronidation than rodent models, explaining underestimation of half-life in prior studies .
- Validation : Use PBPK modeling to predict human AUC ratios for impurities, validated against microdosing trials with ¹⁴C-labeled compounds .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
